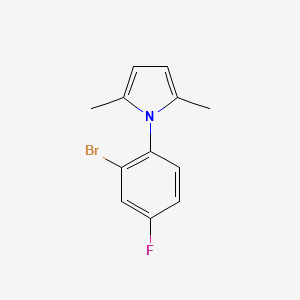

1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of “1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole”

The compound this compound is a pyrrole derivative, which is a five-membered aromatic heterocycle with nitrogen as the heteroatom. Pyrrole derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a related compound, involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, considering the reactivity of the bromo- and fluoro- substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the five-membered ring, which contributes to the aromaticity and reactivity of the compound. X-ray crystallography is often used to determine the structure of such compounds, as seen in the analysis of related compounds like 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one . The planar structure of the pyrrole ring and the positions of the substituents can significantly influence the chemical behavior of the molecule.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including lithiation, which can be used to introduce additional substituents into the pyrrole ring. For example, the dimer of 3-bromo-6-dimethylamino-1-azafulvene functions as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, which is a precursor for substituted pyrrole-2-carboxaldehydes . The presence of bromo- and fluoro- substituents in this compound would likely influence its reactivity in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, are influenced by the nature of the substituents and the solvent used. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined and found to increase with temperature, with the highest solubility observed in polar aprotic solvents like DMF, NMP, and DMSO . These findings suggest that the solubility of this compound would also be solvent-dependent and could be similarly analyzed using the shake-flask method and mathematical models like the NRTL model and Apelblat equation.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds : This compound serves as an important intermediate for synthesizing a range of biologically active compounds. For example, it was used in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is a key intermediate in the creation of various biologically active molecules (Wang et al., 2016).

Advanced Organic Synthesis : Its derivatives have been utilized in advanced organic synthesis procedures. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved from a related compound, 2-bromo-1-(2-fluorophenyl)-1-propanone, showcasing the compound's relevance in complex chemical synthesis processes (Tan Bin, 2010).

Spectroscopic Property Studies : Research has been conducted on similar compounds to understand their spectroscopic properties. For instance, studies on halogen-substituent effects on the spectroscopic properties of related benzothiazoles have provided valuable insights into the influence of different substituents on the fluorescence and absorption properties of these compounds (Misawa et al., 2019).

Nanoparticle Research : In the field of material science, derivatives of 1-(2-Bromo-4-fluorophenyl)-2,5-dimethylpyrrole have been used in the development of nanoparticles with enhanced brightness and emission-tuned properties. This application is significant in creating materials with specific optical properties (Fischer et al., 2013).

Eigenschaften

IUPAC Name |

1-(2-bromo-4-fluorophenyl)-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrFN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUJIJHPWBIQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)F)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.